2-(3-Fluoro-5-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.:
Cat. No.: VC18787616
Molecular Formula: C15H22BFO3
Molecular Weight: 280.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H22BFO3 |
|---|---|
| Molecular Weight | 280.14 g/mol |
| IUPAC Name | 2-(3-fluoro-5-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C15H22BFO3/c1-10(2)18-13-8-11(7-12(17)9-13)16-19-14(3,4)15(5,6)20-16/h7-10H,1-6H3 |
| Standard InChI Key | VFFBPQGEXXXSFE-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)OC(C)C |
Introduction
Synthesis
The synthesis of boronic acid pinacol esters generally involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst. The specific synthesis of 2-(3-Fluoro-5-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane would follow a similar pathway:
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Starting Materials: 3-Fluoro-5-isopropoxyphenyl halide (e.g., bromide or iodide).
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Reaction Conditions: Bis(pinacolato)diboron, palladium catalyst (e.g., Pd(PPh)), and a base (e.g., potassium acetate) in a solvent like dimethyl sulfoxide (DMSO) or toluene.
Applications
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Suzuki-Miyaura Cross-Coupling: These compounds are primarily used in Suzuki-Miyaura reactions to form complex organic molecules, which are essential in pharmaceuticals and materials science.
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Biological Activity: While specific biological activities of 2-(3-Fluoro-5-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are not documented, related compounds have shown potential in various biological applications due to their ability to be incorporated into complex molecules with medicinal properties.
Data Tables
Given the lack of specific data on 2-(3-Fluoro-5-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, the following table provides information on similar compounds for comparison:
Research Findings and Future Directions
While specific research findings on 2-(3-Fluoro-5-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are not available, the compound's potential lies in its utility as a building block for more complex molecules. Future research could focus on its synthesis and application in cross-coupling reactions to create novel compounds with potential biological or material science applications.
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